Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

Propargyl-PEG6-alcohol structure
Propargyl-PEG6-alcohol structure
Nome del prodotto:Propargyl-PEG6-alcohol
Numero CAS:944560-99-0
MF:C15H28O7
MW:320.378625869751
MDL:MFCD22574806
CID:2357719
PubChem ID:44475517

Propargyl-PEG6-alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • HO-PEG6-Propyne
    • 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol
    • Hexaethylene glycol propargyl ether
    • Propargyl-PEG7-alcohol
    • Propargyl-PEG6-alcohol
    • BP-20719
    • C70487
    • SB67144
    • HC inverted exclamation markOC-CH2-PEG6-OH
    • 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol
    • HC identical withC-CH2-PEG6-OH
    • HY-130382
    • Propargyl-PEG6-OH
    • 944560-99-0
    • MS-24734
    • AKOS040742495
    • 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • USWWECGLRVWCRJ-UHFFFAOYSA-N
    • SY273031
    • CS-0107565
    • SCHEMBL193907
    • MFCD22574806
    • MDL: MFCD22574806
    • Inchi: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2
    • Chiave InChI: USWWECGLRVWCRJ-UHFFFAOYSA-N
    • Sorrisi: C#CCOCCOCCOCCOCCOCCOCCO

Proprietà calcolate

  • Massa esatta: 320.184
  • Massa monoisotopica: 320.184
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 18
  • Complessità: 252
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 75.6A^2
  • Peso molecolare: 320.38
  • XLogP3: -1.2

Propargyl-PEG6-alcohol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20719-1g
Propargyl-PEG7-alcohol
944560-99-0 98%
1g
6982.0CNY 2021-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-100mg
Propargyl-PEG6-alcohol
944560-99-0 97%
100mg
¥125.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-1g
Propargyl-PEG6-alcohol
944560-99-0 97%
1g
¥1029.00 2024-04-24
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPP-23-5g
Propargyl-PEG7-alcohol
944560-99-0 >98.00%
5g
¥2170.0 2023-09-19
MedChemExpress
HY-130382-50mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
50mg
¥220 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20719-500mg
Propargyl-PEG7-alcohol
944560-99-0 98%
500mg
3990CNY 2021-05-07
MedChemExpress
HY-130382-250mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
250mg
¥227 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1178205-250mg
Propargyl-PEG6-alcohol
944560-99-0 97%
250mg
¥245.00 2024-04-24
MedChemExpress
HY-130382-100mg
Propargyl-PEG6-alcohol
944560-99-0 ≥97.0%
100mg
¥108 2024-07-20
eNovation Chemicals LLC
D619435-1g
2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol
944560-99-0 95%
1g
$560 2024-07-21

Propargyl-PEG6-alcohol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 30 min, rt; rt → 0 °C
1.2 0 °C; overnight, rt
Riferimento
Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 rt; overnight, rt
Riferimento
Compositions and methods for preparation of drug-antibody conjugates for cancer treatment
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Preparation of glycopeptides comprising cleavable linker and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Toluene ;  0 °C; 0 °C → rt; 3 h, rt
Riferimento
Methods and compositions for protein labeling with fluorine 18
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Water
Riferimento
Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles
Ranjan, Nihar ; Story, Sandra; Fulcrand, Geraldine; Leng, Fenfei; Ahmad, Muzammil; et al, Journal of Medicinal Chemistry, 2017, 60(12), 4904-4922

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Toluene ,  Tetrahydrofuran ;  20 h, rt
Riferimento
Low Fouling Electrospun Scaffolds with Clicked Bioactive Peptides for Specific Cell Attachment
Rodda, Andrew E.; Ercole, Francesca; Glattauer, Veronica; Gardiner, James; Nisbet, David R.; et al, Biomacromolecules, 2015, 16(7), 2109-2118

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Toluene ;  0 °C; 0 °C → rt; 3 h, rt
Riferimento
A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2
Gill, Herman S.; Tinianow, Jeff N.; Ogasawara, Annie; Flores, Judith E.; Vanderbilt, Alexander N.; et al, Journal of Medicinal Chemistry, 2009, 52(19), 5816-5825

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  reflux
Riferimento
Synthesis and anticancer activity of glucosylated podophyllotoxin derivatives linked via 4β-triazole rings
Zi, Cheng-Ting; Xu, Feng-Qing; Li, Gen-Tao; Li, Yan; Ding, Zhong-Tao; et al, Molecules, 2013, 18(11), 13992-14012

Synthetic Routes 9

Condizioni di reazione
Riferimento
Antibody-drug conjugates comprising anti-B7-H3 antibodies
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt; 15 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 °C
Riferimento
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery
Goswami, Lalit N.; Houston, Zachary H.; Sarma, Saurav J.; Jalisatgi, Satish S.; Hawthorne, M. Frederick, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

Synthetic Routes 11

Condizioni di reazione
Riferimento
Preparation of glycosides comprising cleavable linker and uses thereof as β-galactosidase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
Riferimento
Surfaces presenting α-phenyl mannoside derivatives enable formation of stable, high coverage, non-pathogenic Escherichia coli biofilms against pathogen colonization
Zhu, Zhiling; Wang, Jun; Lopez, Analette I.; Yu, Fei; Huang, Yongkai; et al, Biomaterials Science, 2015, 3(6), 842-851

Synthetic Routes 13

Condizioni di reazione
Riferimento
Preparation of glycosides comprising cleavable linker and uses thereof as bioconjugate drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
Riferimento
Fused heterocyclic benzodiazepine derivatives and uses thereof
, World Intellectual Property Organization, , ,

Propargyl-PEG6-alcohol Raw materials

Propargyl-PEG6-alcohol Preparation Products

Propargyl-PEG6-alcohol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944560-99-0)Propargyl-PEG6-alcohol
A945774
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):522.0/1827.0